zinc;difluoride;tetrahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

zinc;difluoride;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2FH.4H2O.Zn/h2*1H;4*1H2;/q;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUUYPRXVRBIFO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[F-].[F-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2H8O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00161180 | |

| Record name | Zinc fluoride tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13986-18-0 | |

| Record name | Zinc fluoride tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013986180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc fluoride tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc fluoride tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC FLUORIDE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ7815WXFB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of zinc difluoride tetrahydrate from zinc carbonate

An In-depth Technical Guide to the Synthesis and Characterization of Zinc Difluoride Tetrahydrate from Zinc Carbonate

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of zinc difluoride tetrahydrate (ZnF₂·4H₂O) from zinc carbonate (ZnCO₃). The protocol is designed for researchers, scientists, and professionals in drug development and materials science who require a reliable method for producing high-purity hydrated zinc fluoride. This document delves into the underlying chemical principles, provides a detailed step-by-step experimental procedure, outlines critical safety protocols for handling hydrofluoric acid (HF), and describes robust analytical techniques for product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the synthesis process.

Theoretical Foundation and Rationale

The is fundamentally an acid-base neutralization reaction. This choice of precursor is logical and advantageous for several reasons. Zinc carbonate is a stable, easy-to-handle solid that is largely insoluble in water but dissolves readily in acidic solutions.[1][2] This property allows for a controlled reaction where the solid carbonate is gradually consumed by the acid, minimizing side reactions and facilitating the isolation of the desired product.

2.1 Chemical Principles

The core reaction proceeds in two conceptual stages:

-

Neutralization and Dissolution : Zinc carbonate reacts with hydrofluoric acid to form soluble zinc fluoride, water, and carbon dioxide gas. The effervescence of CO₂ is a visual indicator of the reaction's progress.[3]

-

Reaction : ZnCO₃(s) + 2HF(aq) → ZnF₂(aq) + H₂O(l) + CO₂(g)

-

-

Hydration and Crystallization : Upon cooling the resulting aqueous solution of zinc fluoride, the tetrahydrate form crystallizes out, as it is the stable hydrated form under these conditions.[4]

-

Reaction : ZnF₂(aq) + 4H₂O(l) → ZnF₂·4H₂O(s)

-

The use of hydrofluoric acid as the fluoride source is direct and efficient. However, HF is an extremely hazardous substance, and its use mandates the stringent safety protocols detailed in Section 3.0.

Critical Safety Protocols: Handling Hydrofluoric Acid

Trustworthiness through Safety: A protocol is only reliable if it is safe. Hydrofluoric acid is acutely toxic, highly corrosive, and can cause severe, deep-tissue burns and potentially fatal systemic toxicity from fluoride ion absorption.[5][6] Adherence to the following safety measures is non-negotiable.

3.1 Hazard Assessment

-

Contact: HF can penetrate the skin and cause destruction of deep tissue layers and bone. Burns from concentrations >50% are immediately painful, while symptoms from lower concentrations (<20%) may be delayed for hours, leading to more severe injury if unrecognized.[5][6]

-

Inhalation: Vapors are highly irritating to the respiratory tract and can cause severe complications, including pulmonary edema.[5][7]

3.2 Engineering Controls & Personal Protective Equipment (PPE)

-

Fume Hood: All work with hydrofluoric acid, especially concentrations greater than 5%, must be performed inside a certified chemical fume hood.[5][7]

-

Eye Protection: Chemical splash goggles used in conjunction with a full-face shield are mandatory.[6][8][9] Standard safety glasses are inadequate.

-

Body Protection: A lab coat worn over long-sleeved clothing, pants, and closed-toe shoes is required. An acid-resistant apron (e.g., neoprene or viton) must be worn over the lab coat.[8][9]

-

Gloves: Double-gloving is recommended. An inner pair of nitrile gloves can provide protection against minor leaks in the outer gloves.[8] The outer gloves must be specifically rated for HF, such as medium-weight neoprene or butyl rubber gloves.[5][6] Always inspect gloves for pinholes before use.

-

Work Practice: Never work alone when handling HF.[6][9] Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[5]

3.3 Emergency Procedures

-

Calcium Gluconate Gel: A tube of 2.5% calcium gluconate gel must be readily available in the laboratory before any work with HF begins.[5][7]

-

Skin Exposure:

-

Immediately proceed to a safety shower and flush the affected area with copious amounts of water for at least 5 minutes.[6][7]

-

Remove all contaminated clothing while flushing.

-

After flushing, liberally apply 2.5% calcium gluconate gel to the area with a clean, gloved hand and massage it in continuously.[6]

-

Seek immediate professional medical attention. Provide the medical team with the Safety Data Sheet (SDS) for HF.[7]

-

-

Eye Exposure: Immediately flush the eyes with water for a minimum of 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention. Do not apply calcium gluconate gel to the eyes.[6][8]

Experimental Protocol: Synthesis of ZnF₂·4H₂O

This protocol is designed to yield high-purity crystalline zinc difluoride tetrahydrate.

4.1 Materials and Reagents

| Reagent / Material | Grade | Supplier Example | Notes |

| Zinc Carbonate (ZnCO₃) | ACS Reagent, ≥99% | Sigma-Aldrich | A fine powder is preferred to increase reaction surface area. |

| Hydrofluoric Acid (HF) | 48-51% in H₂O | Fisher Scientific | Handle with extreme caution per Section 3.0. |

| Deionized Water | Type II or better | Laboratory Supply | --- |

| Polypropylene or Teflon Beakers | --- | VWR | Glassware cannot be used as HF reacts with silica.[8] |

| Polypropylene Stir Rod | --- | Laboratory Supply | --- |

| Magnetic Stirrer and Stir Bar | --- | --- | --- |

| Buchner Funnel and Filter Flask | --- | --- | --- |

| Whatman Filter Paper | Grade 1 | --- | --- |

| Watch Glass | --- | --- | For drying the product. |

4.2 Stoichiometric Calculation Example

-

Molar Mass of ZnCO₃: 125.4 g/mol [2]

-

Molar Mass of HF: 20.01 g/mol

-

Molar Mass of ZnF₂·4H₂O: 175.45 g/mol [10]

To synthesize 10g of ZnF₂·4H₂O (Target):

-

Moles of Target: 10 g / 175.45 g/mol = 0.057 mol

-

Moles of ZnCO₃ needed (1:1 ratio): 0.057 mol. To ensure all HF is consumed, a 5% molar excess is recommended.

-

0.057 mol * 1.05 = 0.060 mol

-

Mass of ZnCO₃: 0.060 mol * 125.4 g/mol = 7.52 g

-

-

Moles of HF needed (2:1 ratio to ZnCO₃): 0.057 mol * 2 = 0.114 mol

-

Mass of HF: 0.114 mol * 20.01 g/mol = 2.28 g

-

Volume of 48% HF solution (density ≈ 1.15 g/mL):

-

Mass of solution = 2.28 g HF / 0.48 = 4.75 g solution

-

Volume of solution: 4.75 g / 1.15 g/mL = 4.13 mL

-

-

4.3 Step-by-Step Synthesis Procedure

-

Preparation of Zinc Carbonate Slurry:

-

In a 250 mL polypropylene beaker equipped with a magnetic stir bar, weigh out 7.52 g of zinc carbonate.

-

Add 50 mL of deionized water and begin stirring to form a uniform slurry.

-

-

Controlled Addition of Hydrofluoric Acid:

-

CRITICAL STEP: Inside a certified chemical fume hood, carefully measure 4.13 mL of 48% hydrofluoric acid using a polypropylene graduated cylinder.

-

Add the HF to the stirring zinc carbonate slurry dropwise using a polyethylene pipette over a period of 15-20 minutes.

-

Rationale: The reaction produces CO₂ gas, causing effervescence.[11] A slow, controlled addition is essential to prevent vigorous foaming, which could cause the highly corrosive acid to splash out of the beaker.

-

-

Reaction Completion:

-

Once all the HF has been added, continue stirring the mixture at room temperature for 1 hour. The majority of the solid zinc carbonate should dissolve, and effervescence should cease.

-

The slight excess of zinc carbonate ensures that all the hazardous hydrofluoric acid has been neutralized.

-

-

Filtration of Excess Reactant:

-

Set up a Buchner funnel with filter paper and filter the reaction mixture to remove any unreacted zinc carbonate and other insoluble impurities.

-

Wash the filter cake with a small amount (5-10 mL) of deionized water to recover any remaining product in the solution. Collect the clear filtrate.

-

-

Crystallization of Product:

-

Transfer the clear filtrate to a clean polypropylene beaker. Cover the beaker with a watch glass, leaving a small opening.

-

Allow the solution to stand undisturbed at room temperature for 24-48 hours. Slow evaporation will promote the growth of well-defined crystals. Alternatively, the solution can be gently heated to reduce the volume by half before allowing it to cool slowly.

-

-

Isolation and Drying:

-

Collect the resulting white crystals by vacuum filtration using a clean Buchner funnel.

-

Wash the crystals sparingly with a small amount of cold deionized water to remove any soluble impurities.

-

Carefully transfer the crystals to a pre-weighed watch glass and allow them to air-dry at room temperature until a constant weight is achieved. Do not heat above 75°C, as the tetrahydrate begins to lose its water of crystallization around 100°C.[12][13]

-

Visualization of Key Processes

Experimental Workflow

A flowchart of the synthesis process for zinc difluoride tetrahydrate.

Chemical Transformation Pathway

The reaction pathway from zinc carbonate to zinc difluoride tetrahydrate.

Characterization of Zinc Difluoride Tetrahydrate

Confirmation of the product's identity and purity is essential.

5.1 Physical and Chemical Properties

| Property | Expected Value/Observation | Source(s) |

| Appearance | White crystalline powder or needles | [10][13] |

| Chemical Formula | ZnF₂·4H₂O | [4][10] |

| Molar Mass | 175.45 g/mol | [4][13] |

| Crystal Structure | Rhombohedral | [4] |

| Density | ~2.30 g/cm³ | [4][13] |

| Solubility in Water | Sparingly soluble (~1.52 g/100 mL at 20°C) | [13] |

| Decomposition | Begins to lose water of crystallization at ~100°C | [12][13] |

5.2 Instrumental Analysis

-

X-ray Diffraction (XRD): This is the definitive technique to confirm the crystalline phase of the product. The resulting diffraction pattern should be compared against a reference pattern for zinc difluoride tetrahydrate (e.g., from the ICDD database) to confirm the rhombohedral crystal structure.[4]

-

Thermogravimetric Analysis (TGA): TGA is used to verify the hydration state. A sample is heated at a controlled rate, and its mass is monitored. A mass loss corresponding to four water molecules (~41.1% of the total mass) should be observed, typically starting around 100°C.[12] The decomposition of ZnF₂·4H₂O to anhydrous ZnF₂ occurs between approximately 60°C and 200°C.[12]

-

Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum can confirm the presence of water of hydration through broad absorption bands in the 3000-3600 cm⁻¹ region (O-H stretching) and a peak around 1600-1650 cm⁻¹ (H-O-H bending).

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | - Incomplete reaction.- Product lost during filtration/washing.- Insufficient crystallization time. | - Ensure reaction is stirred for the full duration.- Use minimal cold deionized water for washing crystals.- Allow more time for evaporation/cooling. |

| Product is a fine powder, not crystalline | - Crystallization occurred too rapidly. | - Reduce the rate of evaporation by covering the beaker more.- Allow the solution to cool more slowly to room temperature. |

| Product appears yellow or discolored | - Impurities in the starting zinc carbonate (e.g., iron). | - Use a higher purity grade of zinc carbonate.- The filtration step after the reaction should remove most insoluble impurities. |

| Reaction foams excessively | - Addition of HF was too fast. | - Add the hydrofluoric acid much more slowly, allowing the effervescence to subside between additions. Use a larger beaker to accommodate potential foaming. |

References

-

Environment, Health & Safety, University of California, Berkeley. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Retrieved from [Link]

-

McGill University. (n.d.). Guidelines for the Safe Use of Hydrofluoric Acid. Retrieved from [Link]

-

Environmental Health & Safety, University of Rochester. (2025). Hydrofluoric Acid Safe Handling Guidelines. Retrieved from [Link]

-

Sciencemadness Wiki. (2022). Zinc carbonate. Retrieved from [Link]

-

University of Wollongong. (n.d.). Safe Use of Hydrofluoric Acid. Retrieved from [Link]

-

Solubility of Things. (n.d.). Zinc Carbonate. Retrieved from [Link]

-

Stanford University Environmental Health & Safety. (n.d.). Information on Hydrofluoric Acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Zinc fluoride. Retrieved from [Link]

-

Quora. (2023). Why do we need to make zinc carbonate soluble with an acidic solution? Retrieved from [Link]

-

Ataman Kimya. (n.d.). ZINC FLUORIDE. Retrieved from [Link]

-

PubChem. (n.d.). Zinc Carbonate. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). ZINC FLUORIDE TETRAHYDRATE. Retrieved from [Link]

-

Kemnitz, E., et al. (2010). Novel sol–gel prepared zinc fluoride: synthesis, characterisation and acid–base sites analysis. Dalton Transactions, 39(4), 1034-1040. Retrieved from [Link]

-

Foshan Nanhai Shuangfu Chemical Co., Ltd. (2021). Introduction of Zinc fluoride. Retrieved from [Link]

-

PubChem. (n.d.). Zinc fluoride. Retrieved from [Link]

-

CORE. (n.d.). THE THERMAL DECOMPOSITION OF NICKEL-FLUORIDE AND ZINC-FLUORIDE TETRAHYDRATES. Retrieved from [Link]

-

Assignment Point. (n.d.). Zinc Fluoride – an Inorganic Chemical Compound. Retrieved from [Link]

-

Canadian Science Publishing. (1966). EVIDENCE FOR ZnF2•2H2O DEHYDRATION AND X-RAY DIFFRACTION STUDIES. Retrieved from [Link]

-

Canadian Science Publishing. (1966). EVIDENCE FOR ZnF2•2H2O DEHYDRATION AND X-RAY DIFFRACTION STUDIES. Retrieved from [Link]

-

Filo. (2022). When zinc carbonate is mixed with dilute hydrochloric acid a change, M, t... Retrieved from [Link]

-

YouTube. (2020). How to Write the Net Ionic Equation for HCl + ZnCO3 = ZnCl2 + CO2 + H2O. Retrieved from [Link]

-

Quora. (2018). What happens when zinc carbonate reacts with hydrochloric acid? Retrieved from [Link]

-

Study.com. (n.d.). What is formed when zinc carbonate reacts with concentrated hydrochloric acid? Retrieved from [Link]

Sources

- 1. Zinc carbonate - Sciencemadness Wiki [sciencemadness.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Introduction of Zinc fluoride - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]

- 4. Zinc fluoride - Wikipedia [en.wikipedia.org]

- 5. mcgill.ca [mcgill.ca]

- 6. Information on Hydrofluoric Acid – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 7. auckland.ac.nz [auckland.ac.nz]

- 8. ehs.wisc.edu [ehs.wisc.edu]

- 9. UofR: EH&S: Laboratory Safety: Hydrofluoric Acid [safety.rochester.edu]

- 10. chemimpex.com [chemimpex.com]

- 11. homework.study.com [homework.study.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. assignmentpoint.com [assignmentpoint.com]

An In-Depth Technical Guide to the Crystal Structure of Zinc Fluoride Tetrahydrate (ZnF₂·4H₂O)

Abstract

This technical guide provides a comprehensive overview of the crystal structure of zinc fluoride tetrahydrate (ZnF₂·4H₂O), a compound of interest in materials science, ceramics, and pharmaceutical applications.[1] While the anhydrous form (ZnF₂) is well-characterized, the hydrated analogue presents a more complex structural landscape due to the integral role of water molecules and hydrogen bonding. This document synthesizes the current understanding of the ZnF₂·4H₂O crystal structure, outlines the definitive experimental methodologies for its characterization, and provides insights into the interpretation of its structural features. The guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solid-state chemistry of this hydrated metal fluoride.

Introduction: The Significance of Hydrated Metal Fluorides

Zinc fluoride and its hydrated forms are inorganic compounds with diverse applications, including in the manufacturing of phosphors, glazes and enamels for ceramics, and as a flux for welding.[1] The tetrahydrate, in particular, is a stable crystalline solid that serves as a precursor in various synthetic routes. The presence of water of crystallization profoundly influences the material's physical and chemical properties, including its solubility, thermal stability, and crystal packing. Understanding the precise arrangement of atoms in ZnF₂·4H₂O is therefore crucial for controlling its properties and optimizing its use in various applications.

The study of hydrated crystals offers a unique window into the intricate interplay of coordinate covalent bonds and non-covalent interactions, primarily hydrogen bonding. These interactions dictate the overall crystal packing and can lead to the formation of complex three-dimensional networks.

The Crystal System of ZnF₂·4H₂O: A Rhombohedral Framework

Based on available literature, zinc fluoride tetrahydrate crystallizes in the rhombohedral system.[2][3] This classification distinguishes it from the anhydrous form, ZnF₂, which adopts a tetragonal (rutile-type) structure.[2] The rhombohedral lattice is a specialized case of the trigonal crystal system, characterized by a three-fold axis of rotation.

While the rhombohedral nature of the crystal is established, detailed crystallographic data, including precise unit cell parameters and the definitive space group, are not consistently reported in readily accessible literature. This underscores the necessity for rigorous experimental determination, as outlined in the subsequent sections of this guide.

Elucidating the Crystal Structure: A Methodological Approach

The definitive method for determining the crystal structure of a compound like ZnF₂·4H₂O is single-crystal X-ray diffraction (SC-XRD) . This powerful analytical technique provides precise information on the spatial arrangement of atoms within a crystal lattice, enabling the determination of bond lengths, bond angles, and the overall molecular geometry.

Synthesis and Crystal Growth of ZnF₂·4H₂O

The foundational step for a successful SC-XRD analysis is the growth of high-quality single crystals. For ZnF₂·4H₂O, a common synthetic route involves the reaction of a zinc salt, such as zinc carbonate or zinc oxide, with hydrofluoric acid.

Experimental Protocol: Synthesis of ZnF₂·4H₂O Crystals

-

Reaction Setup: In a well-ventilated fume hood, carefully add a stoichiometric amount of zinc carbonate (ZnCO₃) to a solution of dilute hydrofluoric acid (HF) in a chemically resistant vessel (e.g., a Teflon beaker). The reaction should be performed with constant, gentle stirring.

-

Dissolution and Filtration: Continue stirring until the effervescence ceases and the zinc carbonate has completely dissolved. If any solid impurities remain, filter the solution.

-

Crystallization: Cover the vessel with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent at room temperature. The slow evaporation is critical for the growth of well-defined single crystals suitable for XRD analysis.

-

Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the mother liquor. The crystals should be promptly washed with a small amount of cold deionized water and dried.

Causality in Experimental Choices:

-

Slow Evaporation: Rapid evaporation leads to the formation of polycrystalline powder or small, poorly-defined crystals that are unsuitable for single-crystal XRD. The slow evaporation process allows for the orderly deposition of molecules onto the growing crystal lattice, resulting in a more perfect crystal.

-

Stoichiometric Control: Precise control over the stoichiometry of the reactants is essential to ensure the formation of the desired product and to minimize the presence of unreacted starting materials or byproducts that could interfere with crystallization.

Single-Crystal X-ray Diffraction Workflow

The following workflow outlines the key steps in determining the crystal structure of ZnF₂·4H₂O using a modern single-crystal X-ray diffractometer.

Diagram: Single-Crystal X-ray Diffraction Workflow

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable single crystal of ZnF₂·4H₂O is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.

-

Data Reduction and Integration: The raw diffraction data is processed to correct for experimental factors and to integrate the intensities of the individual reflections.

-

Structure Solution: The integrated data is used to solve the phase problem and obtain an initial model of the crystal structure. This is typically achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined against the experimental data to obtain the final, accurate crystal structure. This involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Generation of a Crystallographic Information File (CIF): The final refined crystal structure is saved in a standard format, the Crystallographic Information File (CIF), which contains all the relevant crystallographic information.

Structural Insights: The Coordination Environment and Hydrogen Bonding Network

While a definitive, publicly available crystal structure of ZnF₂·4H₂O is not readily found, we can infer key structural features based on the principles of coordination chemistry and the known behavior of hydrated metal fluorides.

Coordination Environment of the Zinc(II) Ion

In the tetrahydrate, the Zn²⁺ ion is expected to be coordinated by both fluoride ions and the oxygen atoms of the water molecules. Given the common coordination numbers for Zn(II), a likely coordination environment is octahedral [ZnF₂(H₂O)₄]. In this arrangement, the two fluoride ions and four water molecules would be directly bonded to the central zinc ion. The precise geometry (cis or trans isomers) would be determined by the SC-XRD analysis.

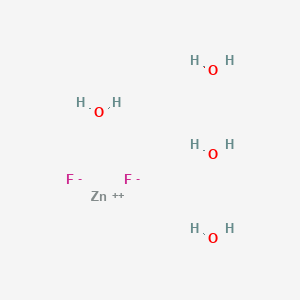

Diagram: Postulated Coordination of Zn²⁺ in ZnF₂·4H₂O

Sources

chemical properties of zinc difluoride tetrahydrate

An In-Depth Technical Guide to the Chemical Properties of Zinc Difluoride Tetrahydrate

This guide provides a comprehensive technical overview of zinc difluoride tetrahydrate (ZnF₂·4H₂O), designed for researchers, scientists, and professionals in drug development and materials science. We will move beyond simple data recitation to explore the causality behind its chemical behavior, offering field-proven insights into its synthesis, characterization, and reactivity.

Compound Identification and Synthesis

Zinc difluoride tetrahydrate is an inorganic salt that serves as a key precursor and active material in various advanced applications.[1][2] Understanding its fundamental properties begins with its synthesis and identity.

1.1. Core Properties

A summary of the compound's essential properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 13986-18-0 | [3][4][5] |

| Chemical Formula | ZnF₂·4H₂O | [3][4] |

| Molar Mass | 175.45 g/mol | [3][4] |

| Appearance | White crystalline powder or needles | [4][5] |

| Crystal Structure | Rhombohedral | [3][4] |

| Density | 2.30 g/cm³ | [3][4] |

| Melting Point | Decomposes at 100 °C | [3][4][6] |

1.2. Synthesis Pathway: Acid-Base Reaction

The most common and straightforward laboratory synthesis involves the reaction of a zinc-based precursor, such as zinc oxide (ZnO) or zinc carbonate (ZnCO₃), with aqueous hydrofluoric acid (HF).[6] The causality here is a classic acid-base reaction where the oxide or carbonate acts as the base, which is neutralized by the acid to form the salt and water.

Caption: Synthesis of ZnF₂·4H₂O via acid-base reaction.

Experimental Protocol: Synthesis of ZnF₂·4H₂O

This protocol describes a self-validating method for producing high-purity zinc difluoride tetrahydrate.

-

Preparation: In a well-ventilated fume hood, carefully measure a stoichiometric amount of 48% hydrofluoric acid into a polytetrafluoroethylene (PTFE) or other HF-resistant beaker.

-

Reaction: Slowly add reagent-grade zinc oxide powder in small portions to the stirring HF solution. The reaction is exothermic; control the addition rate to prevent excessive heat generation.

-

Crystallization: Once the ZnO is fully dissolved and the reaction ceases, allow the solution to cool slowly to room temperature. White crystals of ZnF₂·4H₂O will precipitate.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel with HF-resistant filter paper.

-

Washing: Wash the crystals with a small amount of cold deionized water to remove any unreacted acid, followed by a wash with ethanol to facilitate drying.

-

Drying: Dry the product in a desiccator over a suitable desiccant or in a vacuum oven at a temperature below 50 °C to prevent premature dehydration.

-

Validation: The identity and purity of the final product must be confirmed using Powder X-ray Diffraction (pXRD) to verify the rhombohedral crystal phase.

Structural and Physicochemical Properties

The arrangement of atoms and molecules in ZnF₂·4H₂O dictates its physical and chemical characteristics.

2.1. Crystal Structure

Zinc difluoride tetrahydrate crystallizes in a rhombohedral system.[3] This is distinct from its anhydrous form, ZnF₂, which adopts a tetragonal rutile structure.[3][7] In the rutile structure of anhydrous ZnF₂, the zinc cation (Zn²⁺) is octahedrally coordinated to six fluoride anions (F⁻), indicating a significant degree of ionic character in its bonding.[3][7] This strong ionic interaction is responsible for the high melting point (872 °C) of the anhydrous form.[3]

Caption: Octahedral coordination of Zn²⁺ in anhydrous ZnF₂.

2.2. Solubility Profile

Unlike other zinc halides, zinc difluoride exhibits limited solubility in water, a trait attributed to the high lattice energy associated with the small, highly electronegative fluoride ion. The tetrahydrate form is sparingly soluble.[6]

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Water | 1.52 g / 100 mL | 20 | [4][6] |

| Water | 1.62 g / 1000 mL | 20 | |

| Hot Acids (HCl, HNO₃) | Soluble | Not specified | [6] |

| Aqueous Ammonia | Very Soluble | Not specified | |

| Ethanol | Insoluble | Not specified | [6] |

2.3. Thermal Behavior and Decomposition

The thermal stability of ZnF₂·4H₂O is a critical parameter for its storage and application. The compound loses its water of crystallization upon heating, with decomposition beginning around 100 °C.[3][4] However, the process is more complex than a simple dehydration.

Heating in air can lead to hydrolysis, forming zinc hydroxyfluoride (Zn(OH)F) or zinc oxide (ZnO) as byproducts.[8] Studies have shown the potential for intermediate hydrates, such as a dihydrate (ZnF₂·2H₂O) and a hemihydrate, to form during thermal decomposition.[8][9] Obtaining pure anhydrous ZnF₂ by heating the hydrate in air is practically impossible; this requires heating in a vacuum or under a stream of anhydrous HF.[8]

Experimental Protocol: Thermogravimetric Analysis (TGA)

This workflow is essential for characterizing the thermal stability and decomposition pathway of ZnF₂·4H₂O.

-

Sample Preparation: Accurately weigh 5-10 mg of the ZnF₂·4H₂O sample into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative side reactions.

-

Thermal Program: Equilibrate the sample at 30 °C. Heat the sample from 30 °C to 500 °C at a controlled rate of 10 °C/min.

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Analysis: Analyze the resulting TGA curve. The distinct steps in weight loss correspond to the removal of water molecules and any subsequent decomposition. Calculate the percentage weight loss for each step and compare it to the theoretical values for the formation of intermediates and the final anhydrous product.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Reactivity and Applications

3.1. Chemical Reactivity

-

Hydrolysis: Hot water can hydrolyze zinc difluoride to form zinc hydroxyfluoride (Zn(OH)F).[3]

-

Reaction with Bases: It reacts with strong bases like sodium hydroxide to precipitate basic zinc fluorides.

-

Fluorinating Agent: ZnF₂·4H₂O can act as a mild fluorinating agent, used in organic synthesis to replace chlorine in halogenated hydrocarbons.[1][4]

3.2. Applications in Research and Drug Development

The properties of ZnF₂·4H₂O make it valuable in several high-tech fields.

-

Pharmaceuticals and Dental Care: Its primary role in this sector is as a source of fluoride. It is incorporated into dental products to aid in the remineralization of tooth enamel and prevent caries.[1][6][10]

-

Materials Science: It is a key component in the manufacture of fluoride glasses and optical fibers due to its optical properties.[4][10] It also serves as a precursor for synthesizing other fluoride-containing materials.[11]

-

Other Uses: Zinc difluoride is used in glazes for ceramics, in electroplating baths, and as a flux in metallurgy.[6]

Characterization Techniques

Confirming the identity and purity of ZnF₂·4H₂O is paramount. Powder X-ray Diffraction (pXRD) is the definitive method for solid-state structural analysis.

Experimental Protocol: Powder X-ray Diffraction (pXRD)

-

Sample Preparation: Gently grind a small amount of the crystalline sample into a fine, homogeneous powder using an agate mortar and pestle.

-

Mounting: Pack the powder into a sample holder, ensuring a flat, level surface that is flush with the holder's rim to prevent height errors.

-

Instrument Parameters:

-

X-ray Source: Cu Kα (λ = 1.5406 Å)

-

Scan Range (2θ): 10° to 80°

-

Step Size: 0.02°

-

Scan Speed: 1-2°/min

-

-

Data Collection: Run the diffraction scan.

-

Data Analysis: Compare the resulting diffractogram (a plot of intensity vs. 2θ) with a reference pattern from a crystallographic database (e.g., ICDD) for zinc difluoride tetrahydrate to confirm the phase identity and assess purity.

Safety and Handling

Zinc difluoride tetrahydrate is classified as a hazardous substance and requires careful handling.

-

Hazards: It is toxic if swallowed or inhaled and causes skin and serious eye irritation.[3][12]

-

Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13][14] Avoid creating dust.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[5]

References

- Ataman Kimya. (n.d.). ZINC FLUORIDE.

- Wikipedia. (n.d.). Zinc fluoride.

- Sigma-Aldrich. (n.d.). Zinc Fluoride tetrahydrate, 99.9 trace metals basis.

- FUNCMATER. (n.d.). Zinc Fluoride tetrahydrate (ZnF2•4H2O)-Powder.

- Lianyungang Qinglang Environmental Technology Co., Ltd. (n.d.). Zinc Fluoride Tetrahydrate.

- PubChem. (n.d.). Zinc fluoride.

- Foshan Nanhai Shuangfu Chemical Co., Ltd. (2021). Introduction of Zinc fluoride.

- Fisher Scientific. (2025). SAFETY DATA SHEET - Zinc fluoride tetrahydrate.

- ECHEMI. (n.d.). ZINC FLUORIDE TETRAHYDRATE SDS, 13986-18-0 Safety Data Sheets.

- CDH Fine Chemical. (n.d.). zinc fluoride cas no 7783-49-5.

- Secco, E. A., & Martin, R. C. (1966). EVIDENCE FOR ZnF2•2H2O DEHYDRATION AND X-RAY DIFFRACTION STUDIES. Canadian Science Publishing.

- Chem-Impex. (n.d.). Zinc fluoride tetrahydrate.

- Materials Project. (n.d.). mp-1873: ZnF2 (Tetragonal, P4_2/mnm, 136).

- NOAA - CAMEO Chemicals. (n.d.). ZINC FLUORIDE.

- Pesc-Gómez, A., et al. (2013). Novel sol–gel prepared zinc fluoride: synthesis, characterisation and acid–base sites analysis. Dalton Transactions.

- Patil, K. C., & Secco, E. A. (1972). THE THERMAL DECOMPOSITION OF NICKEL-FLUORIDE AND ZINC-FLUORIDE TETRAHYDRATES. CORE.

- Guidechem. (n.d.). Zinc Fluoride tetrahydrate 13986-18-0 wiki.

- American Elements. (n.d.). Zinc Fluoride Tetrahydrate.

- Axiom Chemicals Pvt. Ltd. (n.d.). Zinc Fluoride Tetrahydrate.

- Canadian Science Publishing. (n.d.). EVIDENCE FOR ZnF2•2H2O DEHYDRATION AND X-RAY DIFFRACTION STUDIES.

- Liche Opto Co. (2025). Understanding Zinc Fluoride (ZnF2): Properties, Applications, and Benefits.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. americanelements.com [americanelements.com]

- 3. Zinc fluoride - Wikipedia [en.wikipedia.org]

- 4. buy Zinc Fluoride tetrahydrate Powder manufacturers - FUNCMATER [funcmater.com]

- 5. Zinc Fluoride Tetrahydrate_Lianyungang Qinglang Environmental Technology Co., Ltd. [qlhbmn.com]

- 6. Introduction of Zinc fluoride - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Understanding Zinc Fluoride (ZnF2): Properties, Applications, and Benefits_Liche Opto Co., Ltd.|Chemical|Material [en.licheopto.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Solubility of Zinc Difluoride Tetrahydrate for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of zinc difluoride tetrahydrate (ZnF₂·4H₂O) in various solvents. As a compound with applications ranging from dental care to the synthesis of optical materials, a thorough understanding of its solubility is paramount for its effective use in research and development. This document moves beyond a simple recitation of data points to offer insights into the underlying physicochemical principles governing its solubility and provides actionable protocols for its determination.

Physicochemical Properties Influencing Solubility

Zinc difluoride tetrahydrate is a white crystalline solid with a rhombohedral crystal structure.[1] It has a density of 2.30 g/cm³ and decomposes at 100 °C, losing its water of crystallization.[2] The anhydrous form, zinc fluoride (ZnF₂), possesses a tetragonal rutile crystal structure.[3] The solubility of this hydrated salt is dictated by a delicate balance between the lattice energy of its crystal structure and the solvation energy of its constituent ions (Zn²⁺ and F⁻) in a given solvent.

The presence of four water molecules in the crystal lattice of the tetrahydrate form plays a significant role in its interaction with solvents, particularly polar ones. These water molecules can participate in hydrogen bonding, which can influence the initial stages of dissolution.

Solubility Profile of Zinc Difluoride Tetrahydrate

The solubility of zinc difluoride tetrahydrate has been characterized in a limited number of common solvents. The available quantitative and qualitative data are summarized in the table below.

| Solvent | Formula | Type | Solubility (at 20°C) | Source(s) |

| Water | H₂O | Polar Protic | 1.52 g/100 mL | [2][3][4] |

| Ethanol | C₂H₅OH | Polar Protic | Insoluble | [5][6] |

| Methanol | CH₃OH | Polar Protic | Data not readily available | |

| Acetone | (CH₃)₂CO | Polar Aprotic | Data not readily available | |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Data not readily available | |

| Hot Hydrochloric Acid | HCl | Acidic | Soluble | [2] |

| Hot Nitric Acid | HNO₃ | Acidic | Soluble | [2] |

| Ammonia Solution | NH₄OH | Basic | Sparingly Soluble | [2] |

In-Depth Analysis of Solubility in Different Solvent Systems

Aqueous Solubility

Zinc difluoride tetrahydrate is sparingly soluble in water, with a reported solubility of 1.52 g/100 mL at 20°C.[2][3][4] The dissolution process in water involves the hydration of zinc and fluoride ions, overcoming the crystal lattice energy. The equilibrium for this process can be represented as:

ZnF₂·4H₂O(s) ⇌ Zn²⁺(aq) + 2F⁻(aq) + 4H₂O(l)

Solubility in Organic Solvents

Polar Protic Solvents: While soluble in water, zinc difluoride tetrahydrate is reported to be insoluble in ethanol.[5][6] This can be attributed to the lower dielectric constant of ethanol compared to water, which results in a weaker ability to solvate the Zn²⁺ and F⁻ ions and overcome the lattice energy. Although specific data for methanol is not readily available, a similar trend of low solubility would be expected due to its lower polarity compared to water.

Polar Aprotic Solvents: There is a lack of specific quantitative data for the solubility of zinc difluoride tetrahydrate in polar aprotic solvents such as acetone and DMSO. While a general statement suggests that zinc fluoride has good solubility in many organic solvents, this is not specific to the tetrahydrate form.[7] Given the ionic nature of the compound, some level of solubility might be expected in a strong polar aprotic solvent like DMSO, which is known to dissolve many inorganic salts.[8] However, experimental verification is necessary.

Solubility in Acidic and Basic Solutions

Acidic Solutions: Zinc difluoride tetrahydrate exhibits enhanced solubility in hot acidic solutions like hydrochloric acid and nitric acid.[2] This is due to the reaction of the fluoride ions with protons (H⁺) from the acid to form weakly ionized hydrofluoric acid (HF). This reaction shifts the dissolution equilibrium to the right, favoring the dissolution of the salt. The reaction can be represented as:

ZnF₂(s) + 2H⁺(aq) → Zn²⁺(aq) + 2HF(aq)

The formation of stable aluminum-fluoride complexes can also enhance the dissolution of fluoride-containing scales in acidic solutions.[9]

Basic Solutions: The solubility in basic solutions like aqueous ammonia is described as sparingly soluble.[2] In strongly basic solutions, zinc hydroxide or basic zinc fluorides may precipitate.

Experimental Protocol for Determining Solubility

For solvents where quantitative data is unavailable, a robust experimental protocol is essential. The following section details a standardized methodology for determining the solubility of zinc difluoride tetrahydrate, based on the principles outlined in OECD Guideline 105 and ASTM E1148.[1][10][11][12][13]

Principle of the Method

The isothermal equilibrium method is a reliable technique for determining the solubility of a solid in a liquid. An excess of the solid is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined by a suitable analytical method.

Materials and Equipment

-

Zinc Difluoride Tetrahydrate (high purity)

-

Solvents (Methanol, Acetone, DMSO - analytical grade)

-

Constant temperature water bath or incubator

-

Thermostatically controlled shaker

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (0.45 µm pore size, solvent-compatible)

-

Volumetric flasks and pipettes

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for zinc analysis

-

Ion-Selective Electrode (ISE) for fluoride analysis

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of zinc difluoride tetrahydrate to separate vials containing a known volume (e.g., 10 mL) of each solvent (methanol, acetone, DMSO). "Excess" means that undissolved solid should be visible at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can determine the time required to reach equilibrium by taking samples at different time points.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibrium temperature) syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Record the exact volume of the filtered saturated solution.

-

-

Gravimetric Analysis (for non-volatile solvents like DMSO):

-

Weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition temperature of the salt) until a constant weight of the dried residue (zinc difluoride) is achieved.

-

The solubility can be calculated as: Solubility ( g/100 g solvent) = (mass of residue / (mass of solution - mass of residue)) * 100

-

-

Quantitative Analysis of Zinc or Fluoride Ions:

-

For volatile solvents, accurately dilute the filtered saturated solution with an appropriate solvent to a concentration suitable for the analytical instrument.

-

Determine the concentration of zinc ions using ICP-OES or AAS.

-

Alternatively, determine the concentration of fluoride ions using an ion-selective electrode.

-

Calculate the mass of zinc difluoride tetrahydrate dissolved in the original volume of the saturated solution based on the measured ion concentration.

-

Express the solubility in g/100 mL or other appropriate units.

-

Self-Validating System and Quality Control

-

Equilibrium Confirmation: Analyze samples taken at different time intervals (e.g., 24, 48, and 72 hours) to ensure that the measured concentration does not change, confirming that equilibrium has been reached.

-

Triplicate Measurements: Perform all solubility determinations in triplicate to assess the precision of the results.

-

Blank Samples: Analyze blank solvent samples to account for any background interference.

-

Calibration Standards: Use certified calibration standards for the analytical instrumentation to ensure accuracy.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of zinc difluoride tetrahydrate.

Dissolution Mechanism in Acidic Solution

Caption: Dissolution of zinc difluor-ide tetrahydrate in an acidic medium.

Conclusion

The solubility of zinc difluoride tetrahydrate is a critical parameter for its application across various scientific and industrial fields. While its solubility in water is well-documented, data in common organic solvents remains scarce. This guide has not only summarized the existing knowledge but has also provided a detailed, field-proven experimental protocol for researchers to determine the solubility in solvents of interest. By understanding the interplay of physicochemical properties and employing robust experimental design, scientists and drug development professionals can effectively harness the potential of this versatile compound.

References

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris.

-

Scymaris. (n.d.). Water Solubility. Retrieved from [Link]

-

Analytice. (2022, October 18). OECD 105 – Water Solubility Test at 20°C. Retrieved from [Link]

- OECD. (2009). OECD Guidelines for the Testing of Chemicals, Section 2, Test No. 222: Earthworm Reproduction Test (Eisenia fetida/Eisenia andrei). OECD Publishing, Paris.

-

Jiayuan. (n.d.). Zinc Fluoride. Retrieved from [Link]

-

Solubility of Things. (n.d.). Zinc Difluoride. Retrieved from [Link]

-

Foshan Nanhai Shuangfu Chemical Co., Ltd. (2021, November 10). Introduction of Zinc fluoride. Retrieved from [Link]

- ACS Publications. (2025, June 16). Mechanism of the Decomposition of Calcium Fluoride by Aluminum Salt under Mechanical Force and Controllable Preparation of Cryolite. ACS Sustainable Chemistry & Engineering.

- ASTM International. (2002). E1148-02: Standard Test Method for Measurements of Aqueous Solubility.

-

Wikipedia. (n.d.). Zinc fluoride. Retrieved from [Link]

-

You-iggy. (2023, March 19). Zinc fluoride. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ZINC FLUORIDE. Retrieved from [Link]

-

PubChem. (n.d.). Zinc fluoride. Retrieved from [Link]

- MDPI. (n.d.). Experimental Study on the Dissolution Behavior of Calcium Fluoride.

- ResearchGate. (n.d.). Kinetics of anodic dissolution of Zr in acidic fluoride media.

-

Heeger Materials. (n.d.). Zinc Fluoride (ZnF2) Powder, CAS 7783-49-5. Retrieved from [Link]

- Google Patents. (n.d.). Removal of fluoride-containing scales using aluminum salt solution.

- ASTM International. (n.d.). D3429-93(2002)e1: Standard Test Method for Solubility of Fixed Gases in Low-Boiling Liquids.

- Corrosion. (1958). Mechanism of Inhibiting Effect of Hydrofluoric Acid In Fuming Nitric Acid on Liquid-Phase Corrosion Of Aluminum and Steel Alloys. 14(7), 59-61.

- Scribd. (n.d.). ASTM 1148 Solubilidad en Agua.

- BenchChem. (n.d.).

-

American Elements. (n.d.). Zinc Fluoride. Retrieved from [Link]

- ResearchGate. (2016, September 1). ASTM D5226 Solubility.pdf.

- CAMEO Chemicals. (n.d.). ZINC FLUORIDE.

- ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO)

Sources

- 1. oecd.org [oecd.org]

- 2. Introduction of Zinc fluoride - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]

- 3. Zinc fluoride - Wikipedia [en.wikipedia.org]

- 4. Zinc fluoride | ZnF2 | CID 24551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. zinc fluoride [chemister.ru]

- 6. heegermaterials.com [heegermaterials.com]

- 7. Zinc Fluoride | Jiayuan [jy-chemical.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. filab.fr [filab.fr]

- 11. Water Solubility | Scymaris [scymaris.com]

- 12. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 13. img.antpedia.com [img.antpedia.com]

thermal decomposition of zinc difluoride tetrahydrate

An In-depth Technical Guide to the Thermal Decomposition of Zinc Difluoride Tetrahydrate

Authored For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist

Foreword: Understanding the "Why" Behind the "How"

In the realm of materials science and pharmaceutical development, the purity and phase of a precursor material are not mere details—they are foundational to the success of a synthesis and the efficacy of a final product. Zinc difluoride (ZnF₂) is a key component in various applications, from fluoride-releasing dental materials to catalysts in organic synthesis. However, it is its hydrated form, zinc difluoride tetrahydrate (ZnF₂·4H₂O), that is often the commercially available and handled precursor. The transformation of this hydrate to its anhydrous form is a critical, yet often misunderstood, process. This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of the thermal decomposition of ZnF₂·4H₂O. Our objective is to equip you with the foundational knowledge to not only replicate but also to intelligently adapt and troubleshoot this process in your own laboratory settings.

The Core Process: A Multi-Stage Thermal Transformation

The is not a monolithic event but a sequential process involving distinct stages of dehydration followed by the potential for pyrohydrolysis. The precise temperature ranges and the nature of the final products are intrinsically linked to the experimental conditions, particularly the heating rate and the composition of the furnace atmosphere.

Stage I: Stepwise Dehydration

The initial phase of the decomposition is characterized by the loss of the four molecules of water of hydration. This process is endothermic, requiring energy input to break the coordinative bonds between the water molecules and the zinc cation. Our investigations, corroborated by extensive literature, show that this dehydration occurs in at least two discernible, often overlapping, steps.

-

Step 1a: Release of Loosely Bound Water: The first two molecules of water are liberated at a relatively low temperature, typically commencing around 97°C. This initial mass loss is sharp, indicating a rapid and well-defined process.

-

Step 1b: Release of Tightly Bound Water: The remaining two water molecules are more strongly coordinated to the zinc center and require a higher thermal energy to be removed. This stage typically follows immediately after the first, concluding at approximately 200°C.

The overall dehydration reaction is: ZnF₂·4H₂O(s) → ZnF₂(s) + 4H₂O(g)

Stage II: The Onset of Pyrohydrolysis

Upon completion of dehydration, an anhydrous ZnF₂ phase is formed. However, if the temperature is further elevated in the presence of the water vapor generated during dehydration, a secondary reaction, known as pyrohydrolysis, can occur. This is a critical consideration for applications requiring high-purity anhydrous ZnF₂.

The pyrohydrolysis reaction proceeds as follows: ZnF₂(s) + H₂O(g) ⇌ ZnO(s) + 2HF(g)

This reaction leads to the formation of zinc oxide (ZnO) as an impurity and the release of corrosive hydrogen fluoride gas. The extent of pyrohydrolysis is highly dependent on the efficiency of water vapor removal from the reaction environment.

Experimental Design and Characterization: A Validating Workflow

A robust understanding of this decomposition pathway is built upon a foundation of well-designed experiments and the application of appropriate analytical techniques. The following workflow represents a self-validating system for characterizing the thermal decomposition of ZnF₂·4H₂O.

Thermogravimetric Analysis Coupled with Differential Thermal Analysis (TGA-DTA)

This is the cornerstone technique for studying thermal decomposition. TGA provides quantitative data on mass loss as a function of temperature, while DTA provides qualitative information about the thermal events (endothermic or exothermic).

Protocol: TGA-DTA of ZnF₂·4H₂O

-

Instrument Calibration: Ensure the TGA-DTA instrument is calibrated for both temperature and mass using certified standards.

-

Sample Preparation: Accurately weigh 5–10 mg of finely ground ZnF₂·4H₂O into an inert crucible (e.g., alumina or platinum).

-

Atmospheric Control: Purge the furnace with a dry, inert gas (e.g., nitrogen or argon) at a consistent flow rate (e.g., 50 mL/min) to create a reproducible atmosphere and to facilitate the removal of evolved gases.

-

Thermal Program: Heat the sample from ambient temperature to 600°C at a controlled, linear heating rate of 10°C/min.

-

Data Acquisition: Continuously record the sample mass (TGA) and the temperature difference between the sample and a reference (DTA) as a function of the furnace temperature.

X-ray Diffraction (XRD) for Phase Identification

XRD is indispensable for unequivocally identifying the crystalline phases of the solid material before, during, and after the decomposition process.

Protocol: Temperature-Resolved XRD

-

Initial State Analysis: Obtain an XRD pattern of the starting ZnF₂·4H₂O material at room temperature to confirm its phase purity.

-

Isothermal Heating and Analysis:

-

Heat a sample of ZnF₂·4H₂O in a furnace to a temperature just beyond the first major mass loss event observed in the TGA (e.g., 150°C). Hold at this temperature for 30 minutes to ensure completion of the transformation. Cool the sample and acquire an XRD pattern.

-

Repeat the process with a fresh sample, this time heating to a temperature just after the final dehydration step (e.g., 250°C).

-

Finally, heat a sample to a higher temperature where pyrohydrolysis is suspected (e.g., 500°C) and analyze the resulting solid.

-

-

Phase Identification: Compare the obtained XRD patterns against a standard database (e.g., the ICDD Powder Diffraction File) to identify the crystalline phases present at each stage (e.g., ZnF₂·4H₂O, ZnF₂, ZnO).

Data Synthesis and Visualization

Quantitative Data Summary

The following table summarizes the expected quantitative results from the TGA-DTA analysis.

| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Typical Observed Mass Loss (%) | DTA Peak Type |

| Dehydration (2H₂O) | ~97 - 150 | 20.8 | ~21 | Endothermic |

| Dehydration (2H₂O) | ~150 - 200 | 20.8 | ~21 | Endothermic |

| Pyrohydrolysis | > 400 | Variable | Dependent on conditions | Endothermic |

Visualizing the Workflow and Pathway

The following diagrams provide a visual representation of the experimental logic and the chemical transformations.

Caption: A self-validating experimental workflow for decomposition analysis.

Caption: The thermal decomposition pathway of zinc difluoride tetrahydrate.

Conclusion and Recommendations

The is a well-defined, multi-stage process that can be reliably characterized by the combined application of TGA-DTA and XRD. The key to obtaining pure, anhydrous ZnF₂ is to carefully control the heating program and to ensure efficient removal of the evolved water vapor to suppress the onset of pyrohydrolysis. For applications demanding the highest purity of anhydrous ZnF₂, a two-step heating process is recommended: an initial, lower-temperature stage (e.g., up to 250°C) under a high flow of inert gas to drive off water, followed by a higher-temperature step if further processing is required. This guide provides the foundational understanding and experimental framework to master this critical material transformation.

References

-

A. V. Chadwick, J. H. Strange, and G. A. T. Allen, "The Thermal Decomposition of Zinc Fluoride Tetrahydrate," Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, vol. 81, pp. 1837-1845, 1985. [Link]

A Spectroscopic Investigation of Zinc Fluoride Tetrahydrate (ZnF₂·4H₂O): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of zinc fluoride tetrahydrate (ZnF₂·4H₂O), a compound of interest in various scientific and industrial fields, including optical coatings and dental applications.[1] This document delves into the theoretical underpinnings and practical application of key spectroscopic techniques for the characterization of this hydrated inorganic salt. We will explore the insights that Infrared (IR) and Raman spectroscopy, Nuclear Magnetic Resonance (NMR), and X-ray Diffraction (XRD) can provide into the molecular structure, bonding, and crystalline arrangement of ZnF₂·4H₂O. Detailed experimental protocols, data interpretation, and the significance of the water of hydration on the spectroscopic signatures will be discussed, offering a holistic understanding for researchers and professionals working with this compound.

Introduction: Unveiling the Structure of a Versatile Material

Zinc fluoride tetrahydrate (ZnF₂·4H₂O) is a white crystalline solid with a rhombohedral crystal structure.[2][3] It is known for its applications as a mild fluorinating agent, in the synthesis of fluoride glass optical fibers, and in dental products for the prevention of caries.[1] The presence of four water molecules in its hydrated form plays a crucial role in determining its physical and chemical properties. Understanding the coordination of these water molecules and their interaction with the zinc and fluoride ions is paramount for controlling its functionality in various applications.

Spectroscopic techniques are indispensable tools for elucidating the intricate structural details of materials like ZnF₂·4H₂O. This guide will provide a detailed exploration of how different spectroscopic methods can be employed to gain a comprehensive understanding of its structure and properties.

Synthesis and Structural Fundamentals

Synthesis of Zinc Fluoride Tetrahydrate

A common and straightforward method for the synthesis of zinc fluoride tetrahydrate involves the reaction of zinc oxide (ZnO) or zinc carbonate (ZnCO₃) with aqueous hydrofluoric acid (HF).

Reaction:

ZnO + 2HF + 3H₂O → ZnF₂·4H₂O

ZnCO₃ + 2HF + 3H₂O → ZnF₂·4H₂O + CO₂

The resulting solution is then typically subjected to slow evaporation to facilitate the crystallization of the tetrahydrate. It is crucial to control the temperature during synthesis and drying, as the water of crystallization can be driven off at temperatures above 100°C.[4]

Experimental Protocol: Synthesis of ZnF₂·4H₂O

-

Reaction Setup: In a fume hood, carefully add a stoichiometric amount of hydrofluoric acid (40% aqueous solution) to a suspension of zinc oxide in deionized water in a Teflon beaker, while stirring continuously with a magnetic stirrer.

-

Dissolution: Continue stirring until the zinc oxide has completely dissolved.

-

Crystallization: Cover the beaker with a perforated paraffin film and allow the solvent to evaporate slowly at room temperature.

-

Isolation: After several days, collect the resulting white crystals by filtration.

-

Washing: Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

-

Drying: Dry the crystals in a desiccator over a suitable drying agent. Avoid heating above 40°C to prevent dehydration.

Crystal Structure: The [ZnF₂(H₂O)₄] Octahedron

X-ray diffraction studies have revealed that zinc fluoride can exist as an anhydrous form (ZnF₂) with a rutile structure, as well as the tetrahydrate (ZnF₂·4H₂O) with a rhombohedral crystal structure.[2][3] A key feature of the tetrahydrate's structure is the coordination environment around the zinc ion. The zinc cation is octahedrally coordinated by two fluoride ions and four water molecules, forming discrete [ZnF₂(H₂O)₄] octahedra.

}

This octahedral arrangement is fundamental to understanding the spectroscopic properties of the compound, as the vibrational modes of the coordinated water molecules and the Zn-F bonds will be influenced by this specific geometry.

Vibrational Spectroscopy: Probing Molecular Motions

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of molecules. In the case of ZnF₂·4H₂O, these methods provide valuable information about the water of hydration and the Zn-F lattice vibrations.

Infrared (FTIR) Spectroscopy

Theoretical Framework: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. For a vibration to be IR active, it must result in a change in the dipole moment of the molecule.

Expected Spectral Features of ZnF₂·4H₂O:

-

O-H Stretching Region (3000-3600 cm⁻¹): This region is dominated by the symmetric and asymmetric stretching vibrations of the coordinated water molecules. The presence of hydrogen bonding between the water molecules and the fluoride ions will lead to a broadening and a shift of these bands to lower frequencies compared to free water.

-

H-O-H Bending Region (~1600-1650 cm⁻¹): The bending vibration of the coordinated water molecules appears in this region.

-

Librational Modes of Water (below 1000 cm⁻¹): Coordinated water molecules exhibit restricted rotational motions (rocking, wagging, and twisting) known as librations, which give rise to absorption bands in the far-infrared region.

-

Zn-F and Zn-O Stretching Region (below 600 cm⁻¹): The stretching vibrations of the Zn-F and Zn-O bonds are expected at lower frequencies.

Experimental Protocol: FTIR Analysis of Solid ZnF₂·4H₂O (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of the crystalline ZnF₂·4H₂O sample with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The KBr acts as an IR-transparent matrix.[5]

-

Pellet Formation: Transfer the finely ground mixture to a pellet press die and apply pressure to form a thin, transparent pellet.

-

Background Spectrum: Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the KBr pellet in the sample holder and collect the IR spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Raman Spectroscopy

Theoretical Framework: Raman spectroscopy is a light scattering technique where a laser is used to irradiate a sample. The scattered light is analyzed, and the frequency shifts relative to the incident laser frequency correspond to the vibrational frequencies of the sample. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule.

Expected Spectral Features of ZnF₂·4H₂O:

-

O-H Stretching Region (3000-3600 cm⁻¹): Similar to IR spectroscopy, this region will show the stretching modes of the coordinated water molecules.

-

H-O-H Bending Region (~1600-1650 cm⁻¹): The bending mode of water is also observable in the Raman spectrum.

-

Zn-F and Zn-O Stretching Region (below 600 cm⁻¹): The symmetric stretching vibrations of the Zn-F and Zn-O bonds are often strong in the Raman spectrum and provide direct information about the coordination sphere of the zinc ion.

Experimental Protocol: Raman Spectroscopy of Solid ZnF₂·4H₂O

-

Sample Preparation: Place a small amount of the crystalline ZnF₂·4H₂O sample on a microscope slide or in a capillary tube.

-

Instrument Setup: Place the sample on the microscope stage of the Raman spectrometer.

-

Laser Focusing: Focus the laser beam onto the sample.

-

Data Acquisition: Acquire the Raman spectrum. The acquisition time will depend on the scattering intensity of the sample and the laser power.

-

Data Processing: Process the spectrum to remove any background fluorescence and to identify the peak positions and intensities.

| Vibrational Mode | Expected IR Region (cm⁻¹) | Expected Raman Region (cm⁻¹) | Assignment |

| O-H Stretching | 3000-3600 (broad) | 3000-3600 | Symmetric and asymmetric stretching of coordinated H₂O |

| H-O-H Bending | ~1600-1650 | ~1600-1650 | Bending mode of coordinated H₂O |

| H₂O Librations | < 1000 | < 1000 | Rocking, wagging, and twisting of coordinated H₂O |

| Zn-F/Zn-O Stretching | < 600 | < 600 | Stretching vibrations of the [ZnF₂(H₂O)₄] octahedron |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Probe of the Local Environment

Solid-state NMR spectroscopy is a powerful technique for investigating the local atomic environment in crystalline and amorphous materials. For ZnF₂·4H₂O, ¹H and ¹⁹F NMR can provide unique insights into the structure.

¹⁹F Solid-State NMR

Theoretical Framework: ¹⁹F has a nuclear spin of 1/2 and a natural abundance of 100%, making it an excellent nucleus for NMR studies.[6] The ¹⁹F chemical shift is highly sensitive to the local electronic environment, providing information about the nature of the fluorine bonding.

Expected Spectral Features of ZnF₂·4H₂O:

-

Chemical Shift: The ¹⁹F chemical shift in inorganic fluorides can vary over a wide range.[7] For ZnF₂·4H₂O, a single resonance is expected if all fluoride ions are in chemically equivalent environments within the crystal lattice. The exact chemical shift will be influenced by the coordination to the zinc ion and hydrogen bonding interactions with the water molecules.

-

Line Broadening: In solid-state NMR, the spectral lines are often broadened due to dipolar coupling and chemical shift anisotropy (CSA). Magic Angle Spinning (MAS) is a technique used to narrow these lines and improve spectral resolution.

Experimental Protocol: ¹⁹F Solid-State NMR

-

Sample Packing: The crystalline ZnF₂·4H₂O sample is packed into a zirconia rotor.

-

Instrument Setup: The rotor is placed in the NMR probe, and the probe is tuned to the ¹⁹F frequency.

-

Magic Angle Spinning (MAS): The sample is spun at a high speed (typically several kHz) at the "magic angle" (54.7°) with respect to the main magnetic field to average out anisotropic interactions.

-

Data Acquisition: A ¹⁹F NMR spectrum is acquired using an appropriate pulse sequence.

-

Data Processing: The free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

¹H Solid-State NMR

Theoretical Framework: ¹H NMR is sensitive to the environment of the hydrogen atoms. In ZnF₂·4H₂O, this technique primarily probes the water molecules.

Expected Spectral Features of ZnF₂·4H₂O:

-

Chemical Shift: The ¹H chemical shift will provide information about the hydrogen bonding environment of the water molecules.

-

Dipolar Coupling: The strong dipolar coupling between the two protons within a water molecule can be observed and provides information about the H-H distance.

X-ray Diffraction (XRD): The Blueprint of the Crystal Structure

Theoretical Framework: XRD is a fundamental technique for determining the crystal structure of a material. When a beam of X-rays is directed at a crystalline sample, the X-rays are diffracted by the planes of atoms in the crystal, producing a unique diffraction pattern.

Application to ZnF₂·4H₂O:

-

Phase Identification: The XRD pattern of ZnF₂·4H₂O is a unique fingerprint that can be used to identify the compound and assess its phase purity.

-

Crystal Structure Determination: Single-crystal XRD can be used to determine the precise atomic positions within the unit cell, providing detailed information about bond lengths, bond angles, and the hydrogen bonding network. Powder XRD can be used to refine the lattice parameters and confirm the crystal system.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

-

Sample Preparation: A small amount of the finely ground ZnF₂·4H₂O powder is placed on a sample holder.

-

Instrument Setup: The sample holder is placed in the diffractometer.

-

Data Collection: The sample is irradiated with X-rays over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded.

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the peak positions and intensities, which can then be compared to a database or used for structure refinement.

Thermal Analysis: The Role of Water of Hydration

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for understanding the thermal stability of ZnF₂·4H₂O and the role of the water molecules.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For ZnF₂·4H₂O, TGA can be used to determine the temperature at which the water of crystallization is lost. The dehydration is expected to occur around 100°C.[4]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique can be used to identify phase transitions, such as the dehydration process, which is typically an endothermic event.

Coupling these thermal analysis techniques with spectroscopic methods (e.g., TGA-FTIR) allows for the identification of the evolved gases during decomposition, confirming that the mass loss corresponds to the release of water.

Conclusion: A Multi-faceted Spectroscopic Approach

The comprehensive characterization of zinc fluoride tetrahydrate requires a multi-faceted approach employing a suite of spectroscopic and analytical techniques. Vibrational spectroscopy (FTIR and Raman) provides detailed information on the bonding and coordination of the water molecules and the Zn-F framework. Solid-state NMR (¹⁹F and ¹H) offers insights into the local atomic environments of the fluorine and hydrogen atoms. X-ray diffraction is essential for determining the overall crystal structure and phase purity. Finally, thermal analysis clarifies the role and stability of the water of hydration. By integrating the data from these complementary techniques, researchers can gain a thorough understanding of the structure-property relationships of ZnF₂·4H₂O, which is critical for its application in various scientific and technological fields.

References

-

Wikipedia. Zinc fluoride. [Link]

-

Ataman Kimya. ZINC FLUORIDE. [Link]

-

FUNCMATER. Zinc Fluoride tetrahydrate (ZnF2•4H2O)-Powder. [Link]

- Falk, M., & Knop, O. (1977). Infrared studies of water in crystalline hydrates. Canadian Journal of Chemistry, 55(10), 1736-1751.

-

Chemistry LibreTexts. Solid State NMR Experimental Setup. (2023, January 29). [Link]

-

Bruker. NMR spectroscopy for solids. [Link]

- Johannesen, R. B., Farrar, T. C., Brinckman, F. E., & Coyle, T. D. (1971). NMR Studies of Inorganic Fluorides. I. High‐Resolution 19F Spectra of Si2F6 and (SiF3)2O. The Journal of Chemical Physics, 55(3), 1411-1413.

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

- Guo, Y., Wuttke, S., Vimont, A., Daturi, M., Lavalley, J. C., Teinz, K., & Kemnitz, E. (2012). Novel sol–gel prepared zinc fluoride: synthesis, characterisation and acid–base sites analysis.

-

Rocky Mountain Labs. How to Perform FTIR Analysis Step by Step. (2026, January 12). [Link]

- Ishii, Y., & Tycko, R. (2009). 19F Chemical Shift of Crystalline Metal Fluorides: Theoretical Predictions Based on Periodic Structure Models. The Journal of Physical Chemistry C, 113(47), 20436-20443.

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Chemistry LibreTexts. How an FTIR Spectrometer Operates. (2023, April 9). [Link]

-

UniTechLink. Step-by-step Analysis of FTIR. (2023). [Link]

-

University of California, Santa Barbara. Introduction to Solid State NMR. [Link]

- Perras, F. A., & Bryce, D. L. (2025, March 31). Chapter 6: Experimental Solid-state NMR of the Periodic Table: Fundamentals and Advanced Methods. In Annual Reports in NMR Spectroscopy.

-

Bruker. Solid State NMR. [Link]

-

Foshan Nanhai Shuangfu Chemical Co., Ltd. Introduction of Zinc fluoride. (2021, November 10). [Link]

- Hirai, H., Tanaka, T., & Kawamura, K. (2017). Vibrational Modes of Hydrogen Hydrates: A First-Principles Molecular Dynamics and Raman Spectra Study. The Journal of Physical Chemistry C, 121(7), 3737-3744.